molecular formula C11H15BN2O5 B1519940 (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 871332-89-7

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No. B1519940
M. Wt: 266.06 g/mol
InChI Key: BXFORXWKNBRZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” is a boronic acid derivative . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” is C11H16BNO3 . The InChI code is 1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

“(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” has a molecular weight of 221.06 . It is a solid at room temperature . Unfortunately, more specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling

    • The key interaction of boronic acids with diols allows utilization in various areas including biological labelling .
    • Boronic acids can be used to label biological molecules for detection and tracking .
  • Protein Manipulation and Modification

    • Boronic acids can also be used for protein manipulation and modification .
    • They can be used to modify the structure of proteins or to attach other molecules to proteins .
  • Separation Techniques

    • Boronic acids can be used in separation techniques .
    • They can be used to separate different types of molecules based on their interactions with boronic acids .
  • Development of Therapeutics

    • Boronic acids are also used in the development of therapeutics .
    • They can be used to design and synthesize new drugs .
  • Dynamic Click Chemistry

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry .
    • This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Safety And Hazards

The safety information for “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Boronic acids, including “(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid”, have potential for future research and applications. They have shown promise in various areas such as anticancer, antibacterial, antiviral activity, and their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .

properties

IUPAC Name

[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFORXWKNBRZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657443
Record name [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

CAS RN

871332-89-7
Record name B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.